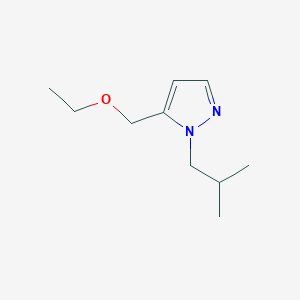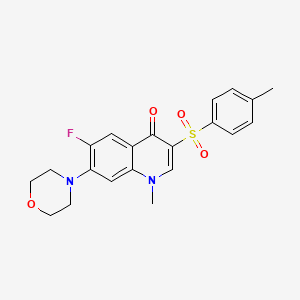
6-fluoro-1-methyl-7-morpholino-3-tosylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-1-methyl-7-morpholino-3-tosylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C21H21FN2O4S and its molecular weight is 416.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescence Studies
Research has explored the synthesis and fluorescence properties of novel fluorophores, which are critical for labeling and studying biomolecules. For instance, Singh and Singh (2007) designed and synthesized new fluorophores, examining their fluorescence in organic solvents and aqueous solutions. These fluorophores were used for labeling oligodeoxyribonucleotides, showing enhanced fluorescence signals and higher hybridization affinity (Singh & Singh, 2007).
Antitumor Activity
Hao et al. (2017) synthesized a compound with a structure related to 6-fluoro-1-methyl-7-morpholino-3-tosylquinolin-4(1H)-one and investigated its antitumor properties. This study contributes to the development of new chemotherapeutic agents (Hao et al., 2017).
Synthesis of Fluorinated Heterocycles
Wu et al. (2017) reported on the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation, highlighting the role of fluorinated compounds in pharmaceutical and agrochemical industries. This research showcases the versatile applications of fluorinated quinolines in synthesizing biologically active heterocycles (Wu et al., 2017).
Optical Resolution and Enantiomeric Separation
The resolution of racemic compounds into their enantiomers is crucial for the development of drugs with specific biological activities. Studies by Bálint et al. (2000) and Kmecz et al. (2001) focused on the optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, demonstrating techniques for enantiomeric separation which is essential for producing enantiomerically pure compounds for pharmaceutical applications (Bálint et al., 2000; Kmecz et al., 2001).
Antimicrobial Potency
New derivatives of quinoline compounds have been synthesized and evaluated for their antimicrobial properties, showing promise as broad-spectrum antimicrobial agents. Desai et al. (2012) synthesized a series of quinoline-based derivatives, exhibiting significant activity against various bacterial and fungal strains. This research underscores the potential of fluorinated quinolines in developing new antimicrobial agents (Desai et al., 2012).
Propiedades
IUPAC Name |
6-fluoro-1-methyl-3-(4-methylphenyl)sulfonyl-7-morpholin-4-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S/c1-14-3-5-15(6-4-14)29(26,27)20-13-23(2)18-12-19(24-7-9-28-10-8-24)17(22)11-16(18)21(20)25/h3-6,11-13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCKCUPTJXBJPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(1,3-Benzoxazol-2-yl)amino]-2-methyl-3-(thiophen-3-yl)propan-2-ol](/img/structure/B2806999.png)
![6-Methylspiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2807000.png)
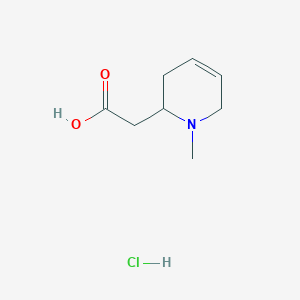
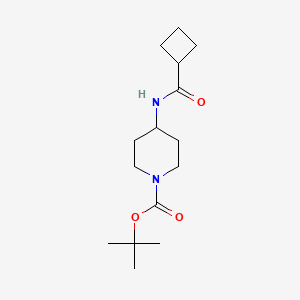
![N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylformamido)acetamide](/img/structure/B2807008.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide](/img/structure/B2807009.png)
![(Z)-ethyl 2-(2-cyano-3-phenylacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2807010.png)
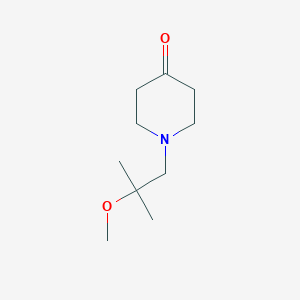

![1-(Aminomethyl)spiro[3.3]heptane-3-carboxylic acid;hydrochloride](/img/structure/B2807015.png)
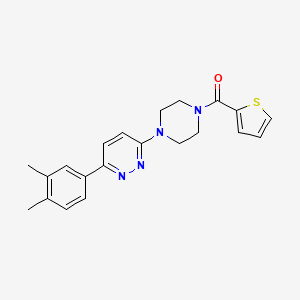
![3-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)pyridazine](/img/structure/B2807017.png)
![N-(4-chlorobenzyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2807020.png)
